Carbocyclic arabinosyladenine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

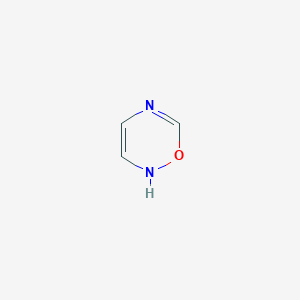

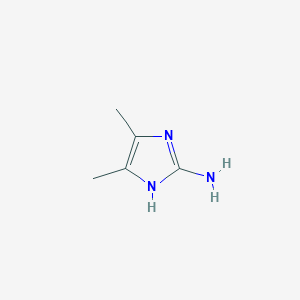

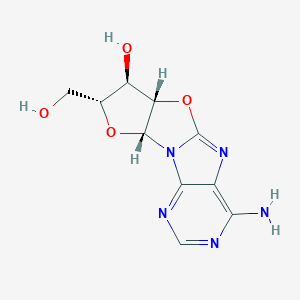

Carbocyclic arabinosyladenine (CARA), also known as carbovir, is a synthetic nucleoside analog that has been extensively studied for its potential therapeutic applications. CARA is a carbocyclic analog of the naturally occurring nucleoside, 2'-deoxyadenosine, which is an essential component of DNA and RNA. The unique structure of CARA allows it to inhibit the replication of viruses, making it a promising candidate for the treatment of viral infections.

Wirkmechanismus

The mechanism of action of CARA involves its incorporation into viral DNA or RNA, which disrupts the normal replication process. CARA is a nucleoside analog, which means that it mimics the structure of natural nucleosides, but with slight modifications that prevent further replication. Once incorporated into the viral genome, CARA acts as a chain terminator, preventing further replication and ultimately leading to the death of the virus.

Biochemische Und Physiologische Effekte

CARA has a range of biochemical and physiological effects, including inhibition of viral replication, induction of apoptosis in cancer cells, and modulation of immune function. CARA has been shown to be well-tolerated in humans, with few adverse effects reported.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of CARA is its broad-spectrum antiviral activity, which makes it a promising candidate for the treatment of a range of viral infections. In addition, CARA has been shown to have potential applications in cancer therapy. However, there are also limitations to the use of CARA in lab experiments, including the need for specialized equipment and expertise to synthesize and purify the compound.

Zukünftige Richtungen

There are several future directions for research on CARA, including the development of new synthetic methods for the compound, the investigation of its potential applications in combination therapy with other antiviral or anticancer agents, and the exploration of its mechanisms of action at the molecular level. In addition, further studies are needed to determine the optimal dosing and administration of CARA for different indications, as well as its potential long-term effects on human health.

Synthesemethoden

The synthesis of CARA involves several steps, starting with the conversion of 2'-deoxyadenosine to its corresponding carbocyclic derivative. This is achieved through a series of chemical reactions, including a ring-closing metathesis reaction, which forms the carbocyclic ring. The resulting compound is then modified to create the final product, carbocyclic arabinosyladenine.

Wissenschaftliche Forschungsanwendungen

CARA has been extensively studied for its potential therapeutic applications, particularly in the treatment of viral infections. Research has shown that CARA is effective against a range of viruses, including HIV, herpes simplex virus, and hepatitis B virus. In addition, CARA has been shown to have potential applications in cancer therapy, due to its ability to inhibit the growth of cancer cells.

Eigenschaften

CAS-Nummer |

13089-44-6 |

|---|---|

Produktname |

Carbocyclic arabinosyladenine |

Molekularformel |

C10H11N5O4 |

Molekulargewicht |

265.23 g/mol |

IUPAC-Name |

(11S,12R,13R,15R)-6-amino-13-(hydroxymethyl)-10,14-dioxa-1,3,5,8-tetrazatetracyclo[7.6.0.02,7.011,15]pentadeca-2,4,6,8-tetraen-12-ol |

InChI |

InChI=1S/C10H11N5O4/c11-7-4-8(13-2-12-7)15-9-6(19-10(15)14-4)5(17)3(1-16)18-9/h2-3,5-6,9,16-17H,1H2,(H2,11,12,13)/t3-,5-,6+,9-/m1/s1 |

InChI-Schlüssel |

MQMVTEZRMYGLFD-FJFJXFQQSA-N |

Isomerische SMILES |

C1=NC(=C2C(=N1)N3[C@H]4[C@H]([C@@H]([C@H](O4)CO)O)OC3=N2)N |

SMILES |

C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |

Kanonische SMILES |

C1=NC(=C2C(=N1)N3C4C(C(C(O4)CO)O)OC3=N2)N |

Synonyme |

C-ara-A carbocyclic arabinofuranosyladenine carbocyclic arabinosyladenine cyclaradine cyclic arabinosyladenine |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.